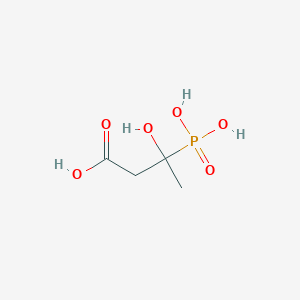
3-Hydroxy-3-phosphonobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-phosphonobutanoic acid is an organic compound with the molecular formula C4H9O6P It is a derivative of butanoic acid, featuring both hydroxyl and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid or its derivatives. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The hydroxyl and phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or phosphonic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce various esters or amides.
Applications De Recherche Scientifique
3-Hydroxy-3-phosphonobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of metabolic pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-phosphonobutanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This can lead to inhibition or activation of these enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanoic acid: Lacks the phosphonic acid group, making it less versatile in certain reactions.
Phosphonoacetic acid: Contains a phosphonic acid group but lacks the hydroxyl group, limiting its reactivity in some contexts.
Uniqueness
3-Hydroxy-3-phosphonobutanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propriétés
Numéro CAS |
114751-28-9 |
|---|---|
Formule moléculaire |
C4H9O6P |
Poids moléculaire |
184.08 g/mol |
Nom IUPAC |
3-hydroxy-3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O6P/c1-4(7,2-3(5)6)11(8,9)10/h7H,2H2,1H3,(H,5,6)(H2,8,9,10) |
Clé InChI |
HCYKHCKJXLGVDY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


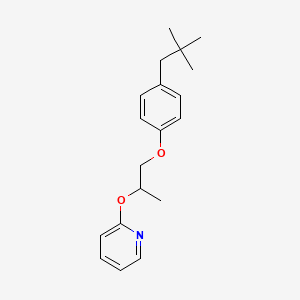
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
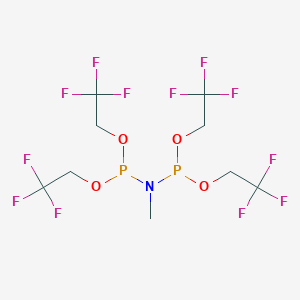
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
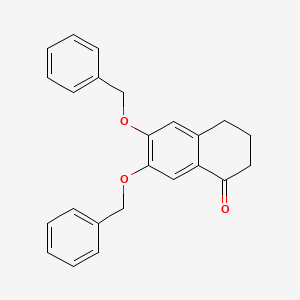
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
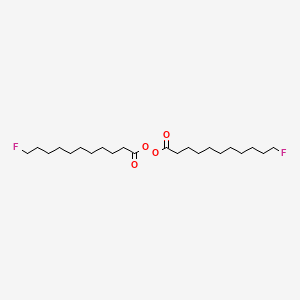
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
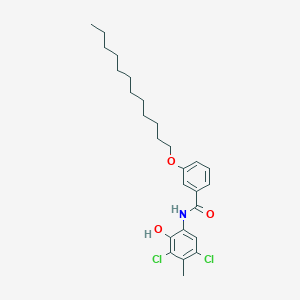
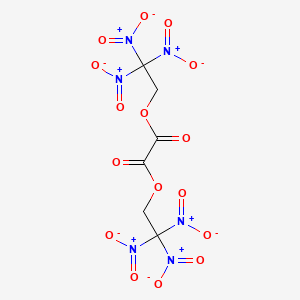
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)

